molecular formula C11H14ClN3S B12928292 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride

6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride

Cat. No.: B12928292
M. Wt: 255.77 g/mol
InChI Key: IHLFVLULVSQODI-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with pyrrolidine derivatives. One common method includes the reaction of 2-amino-6-chlorobenzothiazole with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often involve heating the mixture to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. Molecular docking studies have shown that the compound can bind to active sites of proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine and benzothiazole rings, which imparts distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine;hydrochloride

InChI

InChI=1S/C11H13N3S.ClH/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H2,12,13);1H

InChI Key

IHLFVLULVSQODI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N.Cl

Origin of Product

United States

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